molecular formula C10H10N4O2 B1445133 ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate CAS No. 648430-88-0

ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate

Cat. No. B1445133
M. Wt: 218.21 g/mol
InChI Key: UJKRJSJBLVQOCT-UHFFFAOYSA-N
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Description

Pyridine and triazole derivatives are important classes of compounds in medicinal chemistry. They are often used as building blocks in the synthesis of various bioactive compounds .


Synthesis Analysis

The synthesis of pyridine and triazole derivatives often involves multistep reactions. For example, a study reported a ring cleavage methodology for the synthesis of substituted pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and X-ray crystallography .


Chemical Reactions Analysis

Pyridine and triazole derivatives can undergo a variety of chemical reactions. For instance, they can participate in coupling reactions, substitution reactions, and ring-closure reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its molecular weight, solubility, and stability, can be determined through various analytical techniques .

Scientific Research Applications

Coordination Polymers and Metal–Organic Frameworks

The compound, along with its isomers, has been used to create Cd(II) coordination polymers and metal–organic frameworks. These structures have varied depending on the N-donor positions of the ligand isomers. The research highlights the isomeric effect of the ligands in constructing Cd(II) complexes and details their thermal and luminescent properties (Cisterna et al., 2018).

Bioactivity and Drug Synthesis

A related compound, 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester, exhibited potent anti-inflammatory activity in vitro. It showed significant inhibition of protein denaturation, indicating its potential use in the development of anti-inflammatory drugs. Additionally, it displayed antimalarial activity against the P. falciparum strain, which is vital for hybrid drug synthesis (Eya’ane Meva et al., 2021).

Synthesis of Novel Derivatives

Research has been conducted on synthesizing novel derivatives containing the triazole ring. This includes various reactions with aliphatic and aromatic acid chlorides to create 1,2,4 triazoles. These compounds have potential applications in developing new chemical entities with specific properties (Kumar & Mashelkar, 2007).

Construction of Coordination Polymers with Transition Metals

Isomeric compounds of this class have been used as multi-dentate ligands to react with transition-metal ions. This led to the creation of novel coordination polymers, highlighting the importance of ligand structure in the formation of these complexes (Hu et al., 2016).

Antimicrobial Activities

Several derivatives of the compound have been synthesized and evaluated for their antimicrobial activity. This research contributes to the development of new antimicrobial agents, which is crucial in the fight against resistant bacterial and fungal strains (Bayrak et al., 2009).

Versatility in Chemical Reactions

The compound serves as a versatile building block in various chemical reactions. This flexibility is crucial for constructing complex molecules for potential pharmaceutical applications (Mohamed, 2021).

Catalytic Applications

A related compound, 2-ethylpyrido[1,2-c][1,2,4]-triazol-3-ylidene, has shown remarkable catalytic performance in organocatalyzed and Pd(II)-catalyzed transformations, demonstrating the potential of these compounds in catalysis (Wei et al., 2009).

Antioxidant Properties

New derivatives of ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate have been studied for their antioxidant and antiradical activities, contributing to the search for novel antioxidant agents (Bekircan et al., 2008).

Safety And Hazards

The safety and hazards of a compound can be assessed through toxicological studies. It’s important to handle all chemicals in accordance with good industrial hygiene and safety practice .

Future Directions

The future directions in the field of pyridine and triazole chemistry could involve the development of new synthetic methods, the discovery of new bioactive compounds, and the exploration of new applications in medicinal chemistry .

properties

IUPAC Name

ethyl 3-pyridin-4-yl-1H-1,2,4-triazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-2-16-10(15)9-12-8(13-14-9)7-3-5-11-6-4-7/h3-6H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKRJSJBLVQOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate

CAS RN

648430-88-0
Record name ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DM Khomenko, RO Doroschuk… - … -Ukrainian Journal of …, 2016 - kyivtoulouse.univ.kiev.ua
Easily accessible carboxylic acid hydrazides undergo cyclocondensation with ethyl carbethoxyformimidate, giving 5-substituted ethyl 1, 2, 4-triazole-3-carboxylates. These are important …
Number of citations: 3 kyivtoulouse.univ.kiev.ua

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